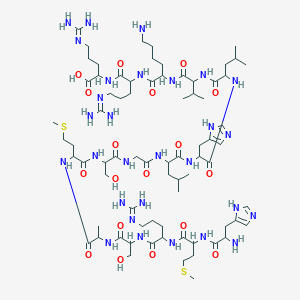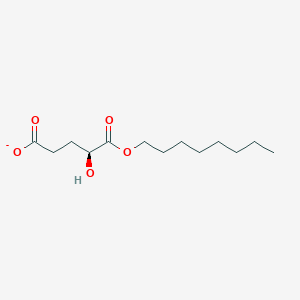
(2S)-Octyl--hydroxyglutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Octyl–hydroxyglutarate is an organic compound that belongs to the class of esters. It is derived from glutaric acid and octanol. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Octyl–hydroxyglutarate typically involves the esterification of glutaric acid with octanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of (2S)-Octyl–hydroxyglutarate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-Octyl–hydroxyglutarate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Octanoic acid and glutaric acid.
Reduction: Octanol and glutaric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-Octyl–hydroxyglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used as a plasticizer in the production of polymers and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-Octyl–hydroxyglutarate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release octanol and glutaric acid. These metabolites can then participate in various metabolic pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
(2S)-Octyl–hydroxybutyrate: Similar ester derived from butyric acid and octanol.
(2S)-Octyl–hydroxysuccinate: Ester derived from succinic acid and octanol.
Comparison:
Structural Differences: While all these compounds are esters, they differ in the length and structure of the acid component.
Reactivity: The reactivity of these compounds can vary based on the nature of the acid component. For example, (2S)-Octyl–hydroxybutyrate may undergo faster hydrolysis due to the shorter chain length of butyric acid.
Applications: Each compound has unique applications based on its structural properties. (2S)-Octyl–hydroxyglutarate is particularly valued for its stability and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C13H23O5- |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-5-octoxy-5-oxopentanoate |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/p-1/t11-/m0/s1 |
Clé InChI |
UJZOKTKSGUOCCM-NSHDSACASA-M |
SMILES isomérique |
CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O |
SMILES canonique |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)
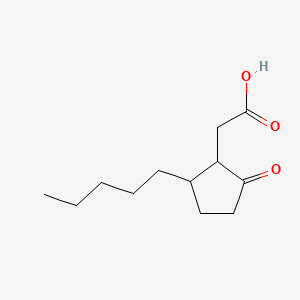
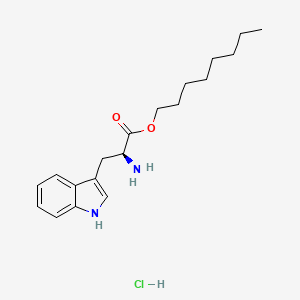
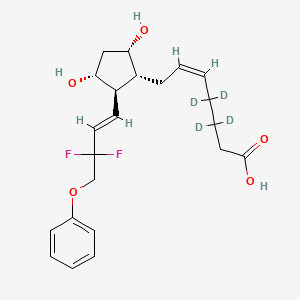

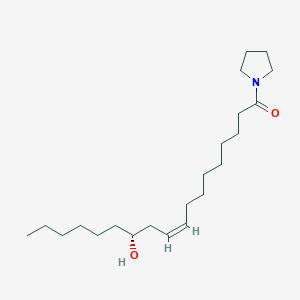
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)
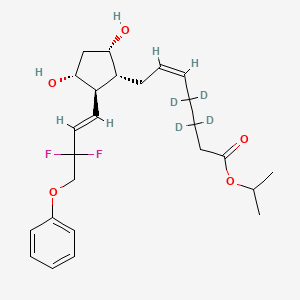

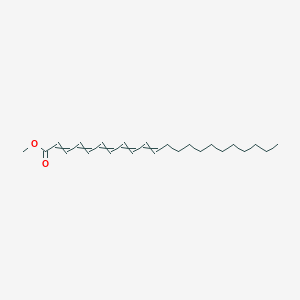
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)

![(2R)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765207.png)
